molecular formula C14H15ClN2O B7512813 N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide

N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide

Cat. No. B7512813
M. Wt: 262.73 g/mol
InChI Key: UZFAMCPXSHBXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as SR141716A or Rimonabant and has been extensively studied for its effects on the endocannabinoid system.

Mechanism of Action

N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide acts as a selective antagonist of the CB1 receptor in the endocannabinoid system. This receptor is primarily found in the central nervous system and is responsible for regulating various physiological processes. By blocking the CB1 receptor, N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide can modulate the activity of the endocannabinoid system.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been found to decrease food intake and body weight, indicating its potential use as an anti-obesity drug. It has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide is its selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system without affecting other physiological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide. One area of interest is its potential use as an anti-obesity drug. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential use as a treatment for anxiety and depression. Additionally, researchers are also exploring its potential use in the treatment of addiction and pain.

Synthesis Methods

The synthesis of N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide involves the reaction of 4-chlorobenzyl cyanide with N,N-dimethyl-2-pyrrolidinone in the presence of a base. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is its effect on the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as appetite, pain, and mood.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-16-9-3-4-13(16)14(18)17(2)10-11-5-7-12(15)8-6-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFAMCPXSHBXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N(C)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide

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